CDDD11-8

Kinase Inhibition Targeted Therapy AML

CDDD11-8 is a potent, orally bioavailable dual inhibitor of CDK9 (Ki=8nM) and FLT3-ITD (Ki=13nM). Its unique mechanism concurrently suppresses MCL-1 transcription and FLT3-driven proliferation, overcoming resistance to FLT3 monotherapy. With >50-fold selectivity over other CDKs and validated efficacy in MV4-11 xenografts (125 mg/kg PO, QD), it is the preferred tool compound for FLT3-ITD AML and TNBC studies. Select this product for cleaner experimental outcomes and superior translational relevance.

Molecular Formula C24H26N6
Molecular Weight 398.5 g/mol
Cat. No. B12379986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCDDD11-8
Molecular FormulaC24H26N6
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESCC1=CN=C(N=C1C2=CN=C3N2C=C(C=C3)C4=CC=CC=C4)NC5CCC(CC5)N
InChIInChI=1S/C24H26N6/c1-16-13-27-24(28-20-10-8-19(25)9-11-20)29-23(16)21-14-26-22-12-7-18(15-30(21)22)17-5-3-2-4-6-17/h2-7,12-15,19-20H,8-11,25H2,1H3,(H,27,28,29)
InChIKeyOVOYRPVIZNJKHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CDDD11-8: A Potent, Orally Bioavailable Dual CDK9/FLT3-ITD Inhibitor for Targeted Oncology Research


CDDD11-8 is a synthetic small molecule that functions as a potent, selective, and orally bioavailable dual inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and the Internal Tandem Duplication mutant of FMS-like Tyrosine Kinase 3 (FLT3-ITD) [1]. It was originally developed as a therapeutic candidate for Acute Myeloid Leukemia (AML) and has also demonstrated preclinical efficacy in Triple-Negative Breast Cancer (TNBC) [2][3]. Its unique mechanism of action targets both the transcriptional regulation of key oncogenes and a major proliferative signaling pathway in hematologic and solid tumors .

Why Generic Substitution Fails: CDDD11-8's Differentiated Dual-Inhibition and Selectivity Profile


Substituting CDDD11-8 with a general CDK9 inhibitor or a standard FLT3 inhibitor is not scientifically equivalent due to its unique, quantifiable dual-targeting profile [1]. Unlike most FLT3 inhibitors which primarily address the kinase domain, CDDD11-8 concurrently suppresses CDK9-mediated transcription of survival proteins like MCL-1, a key mechanism of resistance to FLT3 monotherapy [2]. Conversely, its >50-fold selectivity over other CDKs, validated in a 369-kinase panel, offers a distinct selectivity profile compared to other CDK9 inhibitors that may have broader CDK off-target activity . The evidence below quantifies these critical differentiators against relevant comparators.

Quantitative Evidence for CDDD11-8: Direct Comparisons and Cross-Study Data Against Key Inhibitors


Dual-Target Potency: CDK9 and FLT3-ITD Inhibition Compared to Single-Target Inhibitors

CDDD11-8 exhibits low-nanomolar inhibition constants (Ki) for both CDK9 (8 nM) and FLT3-ITD (13 nM) [1]. This dual activity is a key differentiator. In contrast, atuveciclib (BAY-1143572) is a selective CDK9 inhibitor with an IC50 of 13 nM but no reported activity against FLT3 . The FLT3 inhibitor gilteritinib has an IC50 of 0.29 nM against FLT3 in cellular assays but does not inhibit CDK9 [2]. This data demonstrates CDDD11-8 is a single molecule with dual, equipotent activity on two distinct, therapeutically relevant targets.

Kinase Inhibition Targeted Therapy AML

Kinome-Wide Selectivity: Quantitative Selectivity Over Other CDKs and Kinases

CDDD11-8 demonstrates >50-fold selectivity for CDK9 over other cyclin-dependent kinases (CDKs) and a favorable profile against a broad kinome panel . When tested against a panel of 369 human kinases at 1 µM (~120× its CDK9 Ki value), the compound showed >90% inhibition of CDK9 and limited off-target activity [1]. For comparison, the CDK9 inhibitor NVP-2 exhibits excellent selectivity but was tested against a different panel of 468 kinases, making direct cross-study comparisons challenging . The SNS-032 compound is known to be a more promiscuous CDK inhibitor, targeting CDK2, CDK7, and CDK9, unlike the more selective CDDD11-8 .

Kinase Selectivity Off-Target Effects Drug Safety

Cellular Anti-Proliferative Activity: Potency in FLT3-ITD Mutant vs. Wild-Type Cell Lines

CDDD11-8 exhibits a striking 100-fold difference in anti-proliferative potency (GI50) between FLT3-ITD mutant and FLT3 wild-type cell lines [1]. Against the FLT3-ITD mutant AML cell line MV4-11, the GI50 is 0.015 µM, whereas in the BCR-ABL-driven CML cell line K-562 (which is FLT3 wild-type), the GI50 is 1.495 µM [2]. This differential sensitivity is a key differentiator from broad-spectrum chemotherapeutics or non-selective kinase inhibitors. For comparison, the FLT3 inhibitor quizartinib also shows selectivity but with a different potency profile (IC50 of 1.1 nM for FLT3-ITD vs. 4.2 nM for FLT3-WT) .

Cell Proliferation FLT3-ITD Mutation AML

In Vivo Efficacy: Oral Administration Induces Tumor Regression in Xenograft Models

Oral administration of CDDD11-8 demonstrates robust, dose-dependent tumor growth inhibition (TGI) and induces tumor regression in an MV4-11 AML xenograft model [1]. At a dose of 125 mg/kg (PO, QD), CDDD11-8 caused significant tumor regression, which translated to improved survival of the animals [2]. In contrast, while many CDK9 inhibitors like NVP-2 and AZD4573 show potent in vitro activity, their in vivo efficacy may be limited by pharmacokinetic properties; for instance, AZD4573 is optimized for short target engagement and is administered intravenously [3]. The oral bioavailability and sustained in vivo efficacy of CDDD11-8 are key differentiators.

In Vivo Pharmacology Oral Bioavailability Tumor Xenograft

Efficacy in Triple-Negative Breast Cancer (TNBC) Models: A Differentiated Application

CDDD11-8 demonstrates consistent anti-proliferative activity across multiple TNBC models, including cell lines and patient-derived organoids (PDOs), with IC50 values ranging from 272–771 nM [1]. This efficacy is observed in models from chemo-resistant metastatic lesions [2]. This differentiates CDDD11-8 from other CDK9 inhibitors that are primarily investigated in hematologic malignancies. For example, while voruciclib is an oral CDK9 inhibitor in clinical trials for AML/CLL, its reported activity in TNBC is not as extensively characterized as that of CDDD11-8 [3]. CDDD11-8's established efficacy in TNBC broadens its utility beyond hematologic cancers.

Triple-Negative Breast Cancer Patient-Derived Models Translational Research

Recommended Research and Procurement Scenarios for CDDD11-8 Based on Quantified Evidence


Preclinical Modeling of FLT3-ITD Positive Acute Myeloid Leukemia (AML)

Given its potent dual inhibition of CDK9 (Ki = 8 nM) and FLT3-ITD (Ki = 13 nM) and its 100-fold greater anti-proliferative activity in FLT3-ITD mutant cell lines like MV4-11 (GI50 = 0.015 µM), CDDD11-8 is the preferred tool compound for in vitro and in vivo AML studies where FLT3-ITD is a driver mutation [1]. Its oral bioavailability and demonstrated ability to induce tumor regression in MV4-11 xenograft models at 125 mg/kg (PO, QD) make it suitable for long-term efficacy and pharmacodynamic studies [2].

Investigating CDK9-Mediated Transcriptional Addiction in Triple-Negative Breast Cancer (TNBC)

CDDD11-8's established efficacy across a range of TNBC models, including patient-derived organoids from chemo-resistant metastatic lesions (IC50 range: 272–771 nM), positions it as a valuable chemical probe for studying CDK9 inhibition in solid tumors [3]. Its >50-fold selectivity over other CDKs ensures that observed biological effects are primarily attributable to CDK9 inhibition, providing a cleaner experimental system compared to less selective CDK inhibitors .

Comparative Kinase Selectivity Profiling and Off-Target Assessment

The well-characterized kinome-wide selectivity profile of CDDD11-8, validated against a panel of 369 human kinases, provides a benchmark for evaluating new CDK9 inhibitors [4]. Researchers can use CDDD11-8 as a reference standard in selectivity panels or as a comparator in studies aimed at developing next-generation CDK9 inhibitors with improved selectivity or distinct polypharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for CDDD11-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.